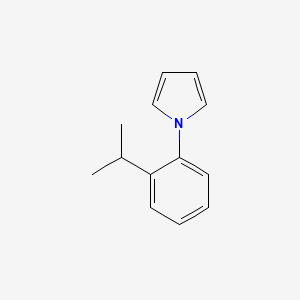
1-(2-isopropylphenyl)-1H-pyrrole
Vue d'ensemble
Description
The compound “1-(2-isopropylphenyl)-1H-pyrrole” is a specific type of isocyanate, more specifically an isopropylphenyl isocyanate . Isocyanates are a class of compounds that contain the isocyanate group (-NCO). They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers. They are also used in the automobile industry, auto body repair, and building insulation materials .
Synthesis Analysis
The synthesis of isocyanates involves several steps and can be achieved through various methods. One method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . Another method involves the oxidation of isonitriles to isocyanates by DMSO as the oxidant, catalyzed by trifluoroacetic anhydride .Chemical Reactions Analysis
Isocyanates, including “1-(2-isopropylphenyl)-1H-pyrrole”, can undergo a variety of chemical reactions. For instance, they can react with water to form carbamate or imidic acid . They can also react with amines to form ureas . These reactions are important in the production of polyurethanes .Applications De Recherche Scientifique
Electrochemical and Spectroscopic Properties
1-(2-isopropylphenyl)-1H-pyrrole has been utilized in the synthesis of N-linked polybispyrroles, showcasing noteworthy electrochromic and ion receptor properties. This compound demonstrates remarkable stability, reversible redox processes, and effective electrochromic properties, transitioning from transparent yellow to light pink and then blue upon oxidation. Its application extends to selective detection of ions like Na+ and Ag+ in organic mediums and surfaces, hinting at potential uses in metal recovery and ion sensing technologies (Mert, Demir, & Cihaner, 2013).
Structural and Chemical Transformations
Research has delved into the intriguing structural behavior of functionalized pyrroles under varying conditions. For instance, studies have observed the migration of enol substituents in pyrrole rings, revealing insights into the molecular dynamics of these compounds. This knowledge enriches our understanding of pyrrole chemistry and aids in the development of new synthetic strategies and materials (Sobenina et al., 2008).
Synthesis and Reactivity
The compound has also been a focus in the synthesis and study of new pyrrole derivatives. These studies have led to the development of methods for selective and efficient production of various pyrrole-based compounds. These advancements are pivotal for various applications, ranging from material science to pharmaceutical development (Hrnčariková & Végh, 2003).
Potential in Drug Development
Despite the exclusion of drug use and dosage information, it is noteworthy that pyrrole derivatives have been extensively studied for their pharmacological potential. Research into 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives, for instance, has highlighted the potential of pyrrole compounds in developing new anti-inflammatory agents (Dholakia, 2023).
Applications in Material Science
Pyrrole-based compounds have demonstrated significant potential in material science, particularly in the development of electro-optic materials. For example, the synthesis and application of donor-acceptor chromophores based on pyrrole derivatives indicate promising directions in the field of nonlinear optical/electro-optic materials (Facchetti et al., 2003).
Corrosion Inhibition
Another intriguing application of pyrrole derivatives is in the field of corrosion science. The use of 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors for carbon steel in hydrochloric acid medium exemplifies the versatility of pyrrole-based compounds. Such research is crucial for industries where metal preservation is vital (Zarrouk et al., 2015).
Safety and Hazards
“1-(2-isopropylphenyl)-1H-pyrrole” is likely to be hazardous given its relation to isocyanates. For instance, 2-Isopropylphenyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, causes skin irritation, causes serious eye irritation, may cause an allergic skin reaction, is toxic if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause respiratory irritation, and is harmful if swallowed or in contact with skin .
Orientations Futures
The future directions for the study and use of “1-(2-isopropylphenyl)-1H-pyrrole” and related compounds are vast. For instance, there is ongoing research into the production of bio-based isocyanates, which could provide a more sustainable alternative to traditional, petroleum-based isocyanates . Additionally, there is interest in the potential biological activities of phthalic acid esters, which are related to isocyanates .
Propriétés
IUPAC Name |
1-(2-propan-2-ylphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-11(2)12-7-3-4-8-13(12)14-9-5-6-10-14/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNVOWVFGGSCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228208 | |
| Record name | 1H-Pyrrole, 1-(2-(1-methylethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-isopropylphenyl)-1H-pyrrole | |
CAS RN |
77503-16-3 | |
| Record name | 1H-Pyrrole, 1-(2-(1-methylethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077503163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole, 1-(2-(1-methylethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



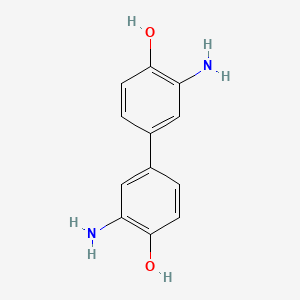

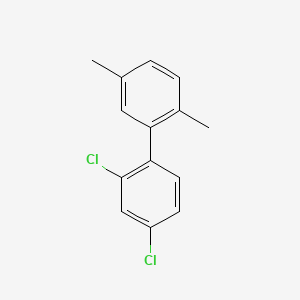
![1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one](/img/structure/B1617867.png)


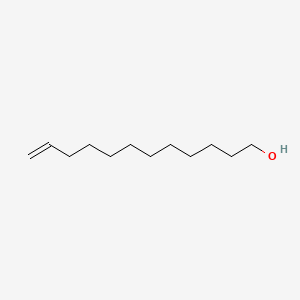
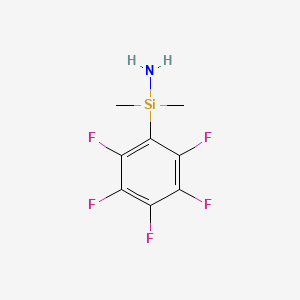
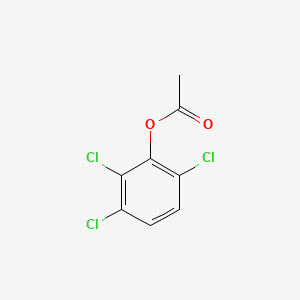

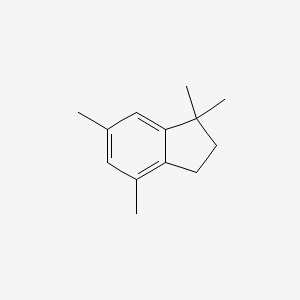
![1,5,5-Trimethylbicyclo[2.2.1]hept-2-YL acetate](/img/structure/B1617880.png)

